molecular formula C20H18N4O2S2 B13708570 1,5-Dimethyl-4-[4-(3-methyl-thiophen-2-ylmethylene)-5-oxo-2-thioxo-imidazolidin-1-yl]-2-phenyl-1,2-dihydro-pyrazol-3-one

1,5-Dimethyl-4-[4-(3-methyl-thiophen-2-ylmethylene)-5-oxo-2-thioxo-imidazolidin-1-yl]-2-phenyl-1,2-dihydro-pyrazol-3-one

Cat. No.: B13708570
M. Wt: 410.5 g/mol
InChI Key: ATGBAJNQFDEKIK-UHFFFAOYSA-N
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Description

1,5-Dimethyl-4-[4-(3-methyl-thiophen-2-ylmethylene)-5-oxo-2-thioxo-imidazolidin-1-yl]-2-phenyl-1,2-dihydro-pyrazol-3-one is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl-4-[4-(3-methyl-thiophen-2-ylmethylene)-5-oxo-2-thioxo-imidazolidin-1-yl]-2-phenyl-1,2-dihydro-pyrazol-3-one typically involves multi-step reactions. The process often starts with the preparation of the thiophene derivative, followed by the formation of the imidazolidinone ring, and finally, the pyrazolone moiety is introduced. Common reagents used in these reactions include sulfur, α-methylene carbonyl compounds, and α-cyano esters .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-4-[4-(3-methyl-thiophen-2-ylmethylene)-5-oxo-2-thioxo-imidazolidin-1-yl]-2-phenyl-1,2-dihydro-pyrazol-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-4-[4-(3-methyl-thiophen-2-ylmethylene)-5-oxo-2-thioxo-imidazolidin-1-yl]-2-phenyl-1,2-dihydro-pyrazol-3-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or interference with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dimethyl-4-[4-(3-methyl-thiophen-2-ylmethylene)-5-oxo-2-thioxo-imidazolidin-1-yl]-2-phenyl-1,2-dihydro-pyrazol-3-one is unique due to its combination of multiple functional groups, which confer a wide range of chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H18N4O2S2

Molecular Weight

410.5 g/mol

IUPAC Name

1,5-dimethyl-4-[4-[(3-methylthiophen-2-yl)methylidene]-5-oxo-2-sulfanylideneimidazolidin-1-yl]-2-phenylpyrazol-3-one

InChI

InChI=1S/C20H18N4O2S2/c1-12-9-10-28-16(12)11-15-18(25)23(20(27)21-15)17-13(2)22(3)24(19(17)26)14-7-5-4-6-8-14/h4-11H,1-3H3,(H,21,27)

InChI Key

ATGBAJNQFDEKIK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C=C2C(=O)N(C(=S)N2)C3=C(N(N(C3=O)C4=CC=CC=C4)C)C

Origin of Product

United States

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